

Application Notes and Protocols for SGLT2 Imaging Using [18F]Canagliflozin PET Tracer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Canagliflozin

Cat. No.: B192856

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Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as **canagliflozin**, are a class of medications used in the management of type 2 diabetes mellitus. They work by inhibiting SGLT2 in the proximal renal tubules, thereby reducing glucose reabsorption and increasing urinary glucose excretion. To better understand the in vivo distribution and target engagement of **canagliflozin**, a positron emission tomography (PET) tracer, [18F]**Canagliflozin**, has been developed. This document provides detailed application notes and protocols for the use of [18F]**Canagliflozin** in SGLT2 imaging studies.

[18F]**Canagliflozin** is an isotopologue of **canagliflozin**, meaning it has the same chemical structure with the substitution of a stable fluorine atom with the positron-emitting radioisotope fluorine-18.^{[1][2]} This allows for the non-invasive, quantitative imaging of **canagliflozin** distribution and SGLT2 density in vivo.^[1] Due to its identical structure to the therapeutic drug, [18F]**Canagliflozin** shares the same pharmacological and toxicological properties, enabling its potential use in clinical studies without the need for extensive toxicity testing.^{[1][2]}

Quantitative Data

Binding Affinity and Selectivity

The binding affinity of [18F]**Canagliflozin** to SGLT2 has been characterized through in vitro competition assays. While a specific dissociation constant (K_d) for the radiolabeled tracer is not

yet published, the half-maximal inhibitory concentration (IC₅₀) of unlabeled **canagliflozin** provides a strong indication of its high affinity and selectivity for SGLT2.

Target	Species	IC ₅₀ (nM)	Reference
SGLT2	Human (hSGLT2)	2.2	[2]
SGLT1	Human (hSGLT1)	910	[2]
GLUT1	Human (hGLUT1)	>1000	[2]

Radiosynthesis Parameters

The synthesis of [¹⁸F]**Canagliflozin** is typically achieved through a copper-mediated ¹⁸F-fluorination of a boronic ester precursor.

Parameter	Value	Reference
Radiochemical Yield (Automated)	0.5 - 3%	[1]
Radiochemical Purity	>95%	[1]
Molar Activity	>10 GBq/μmol	[1]
Synthesis Time	~90 minutes	[1]

In Vivo Biodistribution of [¹⁴C]Canagliflozin in Rodents

Note: Specific in vivo biodistribution data for [¹⁸F]**Canagliflozin** expressed as percentage of injected dose per gram (%ID/g) is not yet publicly available. The following data for [¹⁴C]**Canagliflozin** in mice and rats after a single oral dose can serve as a surrogate to understand the general distribution, but should be interpreted with caution as the administration route and label differ.

Organ	Mouse (% of Administered Radioactivity at 72h)	Rat (% of Administered Radioactivity at 72h)	Reference
Urine	7.6	1.2	[3]
Feces	91.5	95.8	[3]

Experimental Protocols

Synthesis of [18F]Canagliflozin

This protocol describes the copper-mediated 18F-fluorination of the **canagliflozin** boronic ester precursor.

Materials:

- **Canagliflozin** boronic ester precursor
- [18F]Fluoride
- Copper(II) trifluoromethanesulfonate tetrakis(pyridine) (Cu(OTf)₂(py)₄)
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Acetonitrile (ACN)
- Water for injection
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Automated radiosynthesis module or manual synthesis setup

Procedure:

- [18F]Fluoride processing: Trap cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in ACN/water.
- Azeotropic drying: Dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen or under vacuum to remove water. Repeat with additions of ACN.
- Radiolabeling reaction: Dissolve the **canagliflozin** boronic ester precursor and Cu(OTf)2(py)4 in DMF. Add this solution to the dried [18F]fluoride complex.
- Heating: Heat the reaction mixture at 120-130°C for 20-30 minutes.[\[1\]](#)
- Quenching and purification: After cooling, quench the reaction with water and dilute with an appropriate solvent. Purify the crude [18F]**Canagliflozin** using semi-preparative HPLC.
- Formulation: Collect the HPLC fraction containing [18F]**Canagliflozin**, remove the organic solvent under vacuum, and formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
- Quality control: Perform quality control tests to determine radiochemical purity, molar activity, residual solvents, and endotoxin levels.

In Vitro Autoradiography of SGLT2 in Human Kidney Sections

This protocol details the procedure for visualizing [18F]**Canagliflozin** binding to SGLT2 in human kidney tissue.

Materials:

- Frozen human kidney tissue blocks (cortical region)
- Cryostat
- Microscope slides
- [18F]**Canagliflozin**

- Phosphate-buffered saline (PBS)
- Unlabeled **canagliflozin** (for blocking)
- Phosphor imaging plates and scanner

Procedure:

- Tissue preparation: Cut 10-20 μm thick sections from frozen human kidney blocks using a cryostat and mount them on microscope slides.
- Incubation:
 - Total binding: Incubate the kidney sections in a solution of [^{18}F]**Canagliflozin** in PBS (e.g., 0.1-1.0 MBq/mL) for 60 minutes at room temperature.
 - Non-specific binding: For blocking, incubate adjacent sections in the same [^{18}F]**Canagliflozin** solution containing an excess of unlabeled **canagliflozin** (e.g., 10 μM).
- Washing: After incubation, wash the slides multiple times in ice-cold PBS to remove unbound tracer.
- Drying: Dry the slides quickly with a stream of cold air.
- Exposure: Expose the dried slides to a phosphor imaging plate for a sufficient duration (e.g., overnight).
- Imaging and analysis: Scan the imaging plates using a phosphor imager. Analyze the resulting autoradiograms to quantify the specific binding of [^{18}F]**Canagliflozin** to the kidney sections.

In Vivo PET Imaging in Rodents (General Protocol)

This general protocol can be adapted for imaging SGLT2 with [^{18}F]**Canagliflozin** in mice or rats.

Materials:

- **[18F]Canagliflozin**

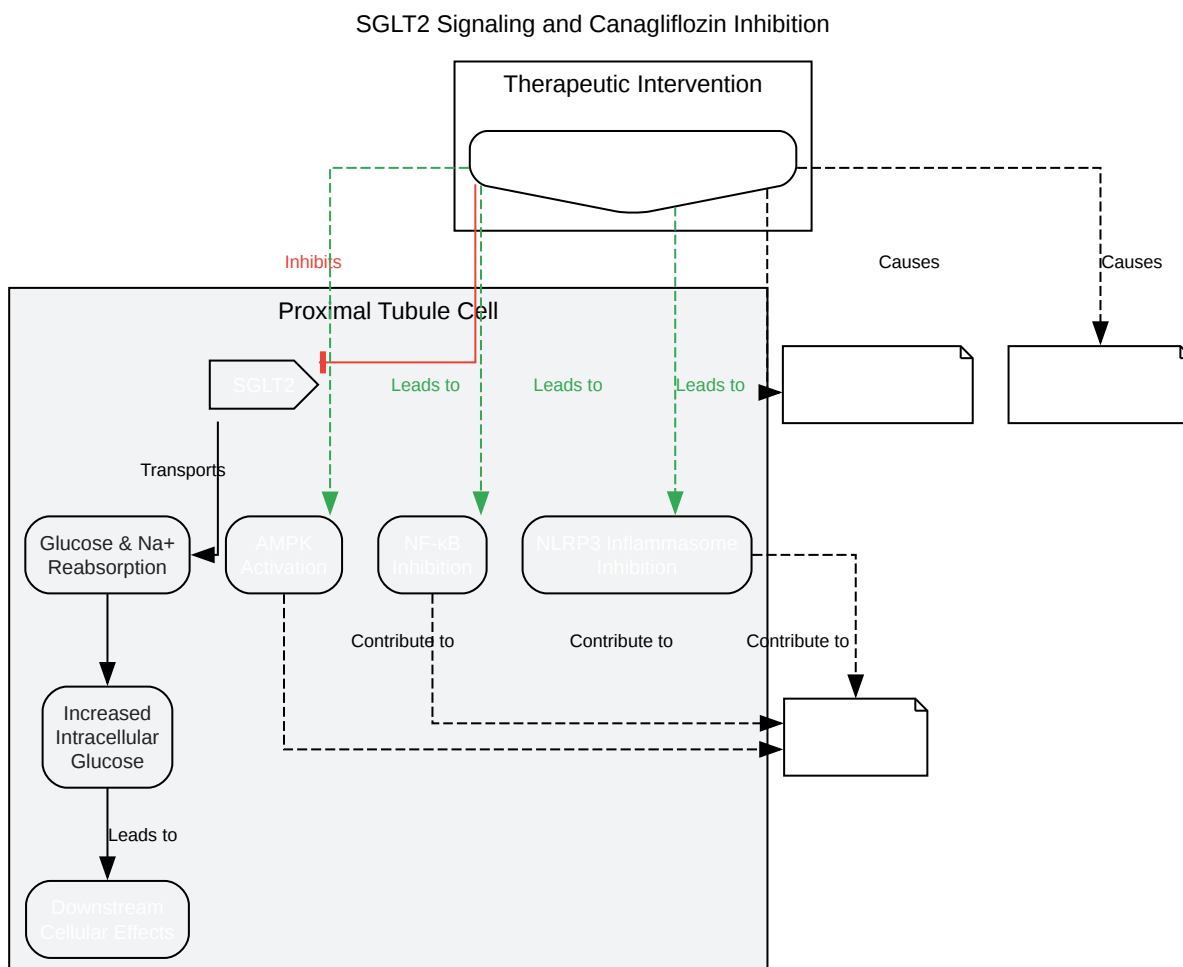
- Small animal PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Catheter for intravenous injection
- Heating pad to maintain body temperature

Procedure:

- Animal preparation: Anesthetize the animal (e.g., with 1-2% isoflurane in oxygen). Place a catheter in the tail vein for tracer injection.
- Positioning: Position the animal on the scanner bed. A heating pad should be used to maintain body temperature throughout the scan.
- Tracer administration: Administer a bolus injection of **[18F]Canagliflozin** (e.g., 5-10 MBq) via the tail vein catheter.
- PET scan acquisition: Start the PET scan acquisition immediately after tracer injection. Dynamic scanning for 60-90 minutes is recommended to capture the tracer kinetics.
- CT scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
- Image reconstruction and analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the co-registered PET/CT images for various organs (e.g., kidneys, liver, bladder, muscle) to generate time-activity curves (TACs) and calculate the standardized uptake value (SUV) or %ID/g.

Visualizations

SGLT2 Signaling Pathway and Effects of Canagliflozin Inhibition

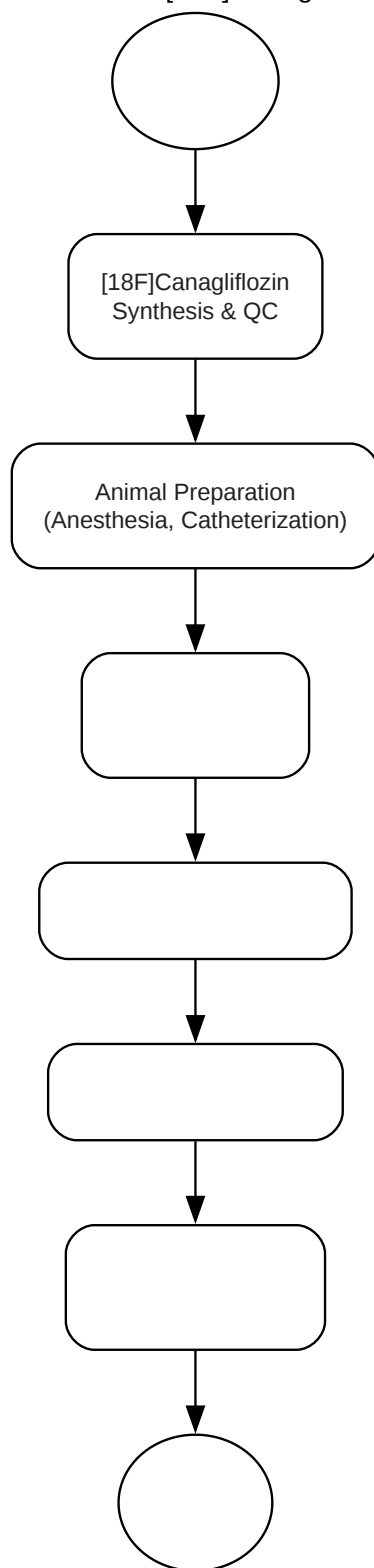


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Caption: SGLT2 inhibition by [^{18}F]**Canagliflozin** blocks glucose and sodium reabsorption, leading to downstream therapeutic effects.

Experimental Workflow for [^{18}F]**Canagliflozin** PET Imaging

Experimental Workflow for [18F]Canagliflozin PET Imaging

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Caption: A streamlined workflow for conducting in vivo PET imaging studies using [18F]**Canagliflozin** in animal models.

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- To cite this document: BenchChem. [Application Notes and Protocols for SGLT2 Imaging Using [18F]Canagliflozin PET Tracer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192856#using-18f-canagliflozin-pet-tracer-for-sgl2-imaging]

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